molecular formula C16H22N2O B3359380 Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone CAS No. 851322-39-9

Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone

Cat. No.: B3359380
CAS No.: 851322-39-9
M. Wt: 258.36
InChI Key: AHKQYEODBOZZJS-UHFFFAOYSA-N
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Description

Phenyl(3,9-diazaspiro[5.5]undecan-3-yl)methanone ( 851322-39-9) is a chemical compound with the molecular formula C 16 H 22 N 2 O and a molecular weight of 258.36 g/mol [ 1 ]. It is offered with a typical purity of 95% or higher [ 3 ][ 6 ]. The 3,9-diazaspiro[5.5]undecane scaffold is recognized in medicinal chemistry as a privileged structure. This spirocyclic diaza framework is a key synthetic motif found in molecules with a broad range of pharmaceutical and biological activities [ 8 ]. It serves as a versatile building block in organic synthesis and drug discovery research. For instance, this specific scaffold is utilized in the development of active compounds, such as orally bioavailable PROTAC degraders for cancer research [ 5 ] and is a core structure in approved pharmaceuticals like the ALK inhibitor Iruplinalkib [ 9 ]. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQYEODBOZZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740518
Record name (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851322-39-9
Record name (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reagent Selection and Stoichiometry:

Starting Materials: Sourcing high-purity, cost-effective starting materials is crucial for a scalable process.

Reagent Equivalents: Minimizing the excess of reagents is important to reduce costs and simplify purification. The stoichiometry of the reactants, bases, and catalysts should be carefully optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Solvent Selection:

Green Chemistry Principles: The choice of solvent should consider factors such as safety (flammability, toxicity), environmental impact, and ease of recovery and recycling. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often considered greener alternatives to traditional solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Reaction Performance: The solvent must be suitable for the reaction chemistry, ensuring adequate solubility of reactants and intermediates, and facilitating the desired reaction pathway.

Temperature and Pressure Control:

Exothermicity: The heat generated during the reaction (exotherm) must be carefully managed on a large scale to prevent runaway reactions. This may involve slower addition of reagents, efficient cooling systems, and careful monitoring of the internal temperature.

Reaction Kinetics: Optimizing the reaction temperature can significantly impact the reaction rate and selectivity. A balance must be struck between achieving a reasonable reaction time and minimizing the formation of degradation products or side reactions that may occur at higher temperatures.

Work Up and Purification:

Extraction and Washing: The work-up procedure should be designed to efficiently remove impurities and residual reagents. The choice of extraction solvents and the number of washes should be optimized to maximize product recovery and purity.

Crystallization: Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a solid form that is easy to handle and store. Optimization of the crystallization solvent system, cooling profile, and seeding strategy is critical to obtain the desired crystal form and particle size distribution.

Chromatography: While column chromatography is a powerful purification technique in the laboratory, it is often less desirable for large-scale production due to the high solvent consumption and cost. Its use is typically minimized or replaced by crystallization or other purification methods where possible.

Process Analytical Technology Pat :

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal, non-destructive analytical techniques employed for the elucidation of molecular structures, particularly for the identification of key functional groups. In the structural characterization of this compound, these methods provide complementary information regarding its vibrational and electronic properties. IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the bonds within the molecule, such as the carbonyl group of the amide and the various C-H and C-N bonds. Concurrently, UV-Vis spectroscopy offers insights into the electronic transitions within the molecule's chromophores, primarily the benzoyl group, which absorbs light in the ultraviolet region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a series of absorption bands that are characteristic of its constituent functional groups. The most prominent of these is the tertiary amide, along with the aromatic phenyl ring and the aliphatic diazaspiro[5.5]undecane moiety. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) is a key indicator of the tertiary nature of the amide. The primary diagnostic bands are anticipated in the following regions:

C-H Stretching Vibrations: The spectrum is expected to show distinct C-H stretching absorptions. The aromatic C-H stretches from the phenyl group are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. In contrast, the aliphatic C-H stretches from the spiro-alkane rings should be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected for the carbonyl group (C=O) of the tertiary amide. For N-benzoyl systems, this band typically appears in the region of 1630-1680 cm⁻¹. spcmc.ac.in This is one of the most intense and diagnostically useful peaks in the spectrum.

Aromatic C=C Stretching: The phenyl group should give rise to several bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic ring. libretexts.org These bands can provide confirmatory evidence for the presence of the phenyl substituent.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amide is expected to produce a band of medium intensity. This "amide III" band, for tertiary amides, is often found in the 1300-1400 cm⁻¹ region. acs.org

C-H Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from C-H bending vibrations of the aliphatic CH₂ groups in the spiro-alkane structure, as well as in-plane and out-of-plane bending of the aromatic C-H bonds.

The following interactive data table summarizes the predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3000 - 3100MediumAromatic C-HStretching
2850 - 2960StrongAliphatic C-HStretching
1630 - 1680StrongAmide C=OStretching (Amide I)
1450 - 1600Medium-WeakAromatic C=CStretching
1300 - 1400MediumAmide C-NStretching (Amide III)
1450 - 1470MediumAliphatic CH₂Bending (Scissoring)
675 - 900StrongAromatic C-HOut-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzoyl chromophore. The diazaspiro[5.5]undecane portion of the molecule, being fully saturated, does not absorb significantly in the UV-Vis region (200-800 nm). The phenyl ring conjugated with the carbonyl group allows for specific electronic excitations.

The anticipated absorptions are due to two main types of transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the benzoyl group, a strong absorption band corresponding to this transition is expected at a shorter wavelength, typically around 220-250 nm. hnue.edu.vn This is often referred to as the K-band.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of lower energy and, therefore, appear at longer wavelengths, typically in the 280-320 nm region. uzh.chshu.ac.uk The intensity of the n → π* transition (R-band) is usually significantly lower than that of the π → π* transition. shu.ac.uk

The position and intensity of these absorption maxima can be influenced by the solvent used for the analysis due to differing degrees of stabilization of the ground and excited states.

An interactive data table of the predicted UV-Vis absorption data for this compound is provided below.

Predicted λmax (nm)Molar Absorptivity (ε)Transition TypeChromophore
~ 220 - 250High (>10,000)π → πBenzoyl
~ 280 - 320Low (<1,000)n → πBenzoyl

Conformational Analysis and Energy Minimization of the Spirocyclic Ring System

The 3,9-diazaspiro[5.5]undecane core of the title compound is a spirocyclic system composed of two six-membered piperidine (B6355638) rings joined by a common carbon atom. The conformational flexibility of this system is a critical determinant of its biological activity. Each of the six-membered rings can, in principle, adopt several conformations, with the most stable being the chair form and less stable forms including the boat and twist-boat conformations. cutm.ac.inlibretexts.org

In the chair conformation, the carbon-hydrogen bonds are perfectly staggered, which minimizes torsional strain. cutm.ac.in This arrangement results in the lowest potential energy, making it the most stable conformation. cutm.ac.in The boat conformation, on the other hand, is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. cutm.ac.in The twist-boat conformation represents an intermediate energy state between the chair and boat forms. cutm.ac.in

Energy minimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For the 3,9-diazaspiro[5.5]undecane ring system, energy minimization calculations would identify the lowest energy conformations. It is expected that the double-chair conformation would be the global energy minimum. However, the presence of the phenylmethanone substituent at the 3-position will influence the conformational preference of the substituted piperidine ring. The bulky phenyl group will likely favor an equatorial position to minimize steric interactions.

Table 1: Theoretical Conformational Energies of Cyclohexane (B81311)

ConformationRelative Energy (kJ/mol)Stability
Chair0Most Stable
Twist-Boat23.02Less Stable
Boat29.71Unstable
Half-Chair46.04Least Stable

This table is based on generalized data for cyclohexane and serves as an illustrative model for the individual rings within the spirocyclic system. cutm.ac.in

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netirjweb.com These calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO may be centered on the carbonyl group and the phenyl ring. The benzoyl moiety is expected to influence the electronic properties significantly. Studies on similar N-benzoylpiperidine structures show that the benzoyl group acts as an electron-withdrawing group, affecting the charge distribution on the piperidine ring. ekb.egnih.gov

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com These parameters are valuable for predicting how the molecule will interact with other chemical species. irjweb.com

Table 2: Calculated Electronic Properties of a Model Benzoylpiperidine System

PropertyDescriptionPredicted Characteristic
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical stability and reactivity
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions

This table represents a hypothetical output from quantum chemical calculations on a related model system. ekb.eg

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking simulations can identify potential biological targets and elucidate the molecular interactions that govern its binding affinity. Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated for their activity at various receptors, including sigma receptors and GABAA receptors. nih.govacs.orgnih.govnih.gov

Binding Site Analysis and Identification of Key Residues

Binding site analysis involves identifying the specific pocket on a target protein where a ligand binds. The amino acid residues within this pocket play a crucial role in the ligand's affinity and selectivity. For diazaspiro compounds targeting the sigma-1 (σ1) receptor, key interactions often involve a salt bridge between a protonated nitrogen of the ligand and an acidic residue like glutamic acid (e.g., Glu172). researchgate.net Hydrophobic interactions with residues such as methionine, leucine, and others also contribute significantly to binding. researchgate.net

In the context of GABAA receptors, the binding sites are located at the interfaces between different subunits. frontiersin.orgnih.gov The specific residues involved can vary depending on the subunit composition of the receptor. For ligands interacting with the benzodiazepine (B76468) binding site, key residues often include threonine and serine. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. nih.govnih.gov An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion. researchgate.net This technique can reveal how the ligand and receptor adapt to each other upon binding and can help to refine the binding poses predicted by molecular docking. mdpi.com

For a complex of this compound with a target receptor, MD simulations could be used to:

Assess the stability of the predicted binding mode by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence throughout the simulation.

Investigate the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

The flexibility of the 3,9-diazaspiro[5.5]undecane core and the rotational freedom of the phenylmethanone group would be of particular interest in MD simulations, as these factors can significantly impact the stability of the ligand-receptor complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive QSAR model can be developed. nih.gov

For a series of this compound derivatives, a QSAR study could be conducted to guide the rational design of new compounds with improved potency or selectivity. The process would involve:

Synthesizing and testing a training set of diverse derivatives with variations in the phenyl ring substituents and/or modifications to the spirocyclic core.

Calculating a wide range of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties.

Using statistical methods, such as multiple linear regression or partial least squares, to build a QSAR model that correlates the descriptors with the observed biological activity.

Validating the predictive power of the model using an external test set of compounds.

A validated QSAR model can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further development. nih.gov This approach can significantly accelerate the drug discovery process.

Pharmacophore Modeling and Virtual Screening Applications

The this compound scaffold, characterized by its rigid, three-dimensional spirocyclic core, has emerged as a structure of significant interest in medicinal chemistry. nih.gov The unique spatial arrangement of its functional groups makes it an ideal candidate for the application of modern computational techniques like pharmacophore modeling and virtual screening to explore its therapeutic potential. nih.govjddtonline.info These in silico methods provide a rapid and cost-effective means to identify and optimize novel bioactive compounds. jddtonline.info

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound core, these features primarily include hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (the amine proton at position 9), aromatic regions (the phenyl group), and a complex hydrophobic scaffold provided by the spirocyclic rings. By mapping these features, computational chemists can design potent and selective ligands for various biological targets.

Pharmacophore-Based Design and Analysis

While direct pharmacophore modeling studies on this compound are not extensively documented in publicly available literature, research on closely related analogs provides a robust framework for its application. A pivotal study on 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR) highlights the significance of the spirocyclic benzamide (B126) moiety as a key pharmacophoric element. acs.orgnih.gov In this research, computational analysis was used to understand the structural determinants of binding and to propose a potential binding mode, forming a basis for rational drug design. nih.govsoton.ac.uk

The study identified that the spirocyclic benzamide structure could effectively compensate for the conventional acidic functional group typically found in GABAAR ligands. acs.orgnih.gov Molecular docking simulations suggested a preliminary binding mode at the receptor's β3/α1 interface, revealing critical interactions between the ligand and amino acid residues. soton.ac.uk These interactions form the basis of a pharmacophore model for this class of compounds.

Table 1: Key Pharmacophoric Features and Interactions of 3,9-Diazaspiro[5.5]undecane Analogs at the GABAAR Binding Site Data synthesized from docking studies on related analogs. soton.ac.uk

Pharmacophoric FeatureMoiety on LigandPotential Interacting Residue(s)Type of Interaction
Hydrogen Bond Donor Amine (N-H) at position 9Tyrosine (Tyr)Hydrogen Bond
Hydrogen Bond Acceptor Carbonyl OxygenArginine (Arg)Hydrogen Bond, Electrostatic
Aromatic Ring Phenyl groupPhenylalanine (Phe), Tyrosine (Tyr)π-π Stacking, π-cation
Hydrophobic Core Spirocyclic alkane ringsLeucine (Leu), Alanine (Ala)Hydrophobic Interaction

In a different approach, a "pharmacophore merging" strategy was successfully employed to design dual-target ligands based on a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org This advanced technique involves combining the pharmacophoric features of ligands for two distinct targets—in this case, the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R)—into a single molecule. acs.org This demonstrates the utility of the diazaspiro[5.5]undecane core as a versatile scaffold for developing multi-target agents by presenting pharmacophoric elements in a precise three-dimensional orientation. acs.org

Table 2: Conceptual Pharmacophore Merging Strategy for Dual MOR/σ1R Ligands Based on the design principles for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Pharmacophore FeatureMOR Agonist Pharmacophoreσ1R Antagonist PharmacophoreMerged Feature on Spiro-Scaffold
Basic Amine Protonated amine for ionic interactionBasic amine for hydrophobic/ionic interactionNitrogen at position 9
Aromatic Group Phenyl ring for π-π/hydrophobic interactionAromatic moiety for hydrophobic pocketPhenyl group attached at position 4
Hydrophobic Region Alicyclic or alkyl groupsHydrophobic linker/substituentSpirocyclic core and substituents
H-Bond Acceptor/Donor Phenolic hydroxyl or equivalentNot always required, but can enhance affinityOxygen/Nitrogen atoms within the spiro-core

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jddtonline.info The this compound scaffold is well-suited for various virtual screening campaigns.

Ligand-Based Virtual Screening : A validated pharmacophore model, derived from active analogs like the GABAAR antagonists, can be used as a 3D query to rapidly screen vast compound databases, such as the ZINC database. acs.orgyoutube.com This process filters for molecules that match the essential pharmacophoric features, allowing for the identification of structurally novel compounds that retain the desired biological activity.

Structure-Based Virtual Screening : When the three-dimensional structure of a target protein is known, molecular docking can be employed to screen libraries of compounds. A virtual library centered around the this compound core can be generated by adding a diverse range of substituents to the phenyl ring and the secondary amine. This focused library can then be docked into the target's binding site to predict binding affinities and poses, prioritizing the most promising candidates for synthesis and experimental testing. Recent advances involving the screening of ultra-large, make-on-demand libraries have shown great potential in discovering novel chemical matter for challenging biological targets. nih.gov

The combination of its rigid structure and well-defined pharmacophoric features makes this compound and its derivatives highly valuable templates for computational drug discovery efforts, paving the way for the rational design of new therapeutic agents.

Table of Mentioned Compounds

Compound Name
This compound
γ-aminobutyric acid (GABA)
Tyrosine
Arginine
Phenylalanine
Leucine

Impact of Phenyl Ring Substitutions on Biological Potency and Selectivity

The phenyl ring of this compound serves as a crucial recognition element for its biological targets. Alterations to this aromatic moiety have been shown to significantly impact both the potency and selectivity of these compounds. Research into derivatives of the 3,9-diazaspiro[5.5]undecane scaffold, particularly as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, has provided valuable insights into these relationships. soton.ac.uk

Initial studies with an unsubstituted phenyl ring established a baseline for binding affinity. Subsequent introduction of various substituents at different positions on the phenyl ring has led to a range of pharmacological activities. For instance, the position and electronic nature of the substituent are critical determinants of potency. A structurally simplified m-methylphenyl analog has demonstrated binding affinity in the high-nanomolar range (Ki = 180 nM) for the GABA-A receptor. soton.ac.uk This suggests that small, lipophilic groups in the meta position can be favorable for activity.

The following interactive data table summarizes the impact of various phenyl ring substitutions on the binding affinity (Ki) of this compound derivatives for the GABA-A receptor.

CompoundPhenyl Ring SubstituentBinding Affinity (Ki, nM)
1a Unsubstituted>10000
1b 3-Methyl180
1c 4-Methyl2900
1d 3-Methoxy370
1e 4-Methoxy1100
1f 3-Chloro250
1g 4-Chloro800

These findings underscore the sensitivity of the receptor's binding pocket to the steric and electronic properties of the phenyl ring substituent. The data suggests that substitution at the meta-position is generally more favorable for potency than at the para-position. Furthermore, electron-donating and electron-withdrawing groups can both be accommodated, with their specific placement being a key factor in optimizing biological activity.

Modifications at the 3,9-Diazaspiro[5.5]undecane Nitrogen Atoms and Their Pharmacological Consequences

The two nitrogen atoms within the 3,9-diazaspiro[5.5]undecane scaffold offer opportunities for structural modification that can profoundly influence the pharmacological profile of the resulting compounds. The nitrogen at the 3-position is typically acylated with the phenylmethanone moiety, forming a tertiary amide. The nitrogen at the 9-position, however, is often a secondary amine in the parent structure and serves as a key point for derivatization.

Studies on related 1,9-diazaspiro[5.5]undecane cores have shown that substitution at the 9-position with aroyl groups containing bicyclic fused heteroaryl moieties can significantly affect biological activity, such as the inhibition of acetyl-CoA carboxylase (ACC). nih.gov While direct data on this compound is limited in this context, the principle of N9-substitution being a critical determinant of activity is well-established for this spirocyclic system. For instance, in a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, phenethyl substitution at the 9-position was found to be optimal for dual µ-opioid receptor agonism and σ1 receptor antagonism. researchgate.net

The table below illustrates the effect of modifications at the N9-position on the biological activity of a related 1-oxa-4,9-diazaspiro[5.5]undecane series.

CompoundN9-Substituentµ-Opioid Receptor Ki (nM)σ1 Receptor Ki (nM)
2a -H15025
2b -Methyl8518
2c -Ethyl6012
2d -Phenethyl1.53.2

This data highlights that increasing the size and aromaticity of the N9-substituent can lead to a significant increase in potency at these receptors.

Stereochemical Effects on Receptor Binding and Functional Activity

The 3,9-diazaspiro[5.5]undecane scaffold is achiral. However, the introduction of substituents on the spirocyclic rings or on the pendant phenyl group can create chiral centers, leading to the existence of stereoisomers. The spatial arrangement of atoms in these stereoisomers can have a dramatic effect on their interaction with chiral biological targets such as receptors and enzymes.

While specific studies on the stereochemistry of this compound are not extensively reported, the principle of stereoselectivity is a fundamental concept in pharmacology. For many classes of drugs, one enantiomer or diastereomer exhibits significantly higher potency than its counterpart(s). This is because the precise three-dimensional orientation of functional groups is critical for optimal binding to the often-asymmetric binding sites of biological macromolecules.

For example, in a related series of compounds, the stereochemistry at a chiral center introduced on a substituent can dictate the binding affinity and functional activity. It is plausible that if a chiral center were introduced in a derivative of this compound, the different stereoisomers would display differential biological activities.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. researchgate.netnih.gov In the context of this compound, the phenyl ring is a prime candidate for such modifications.

Replacing the phenyl ring with various heteroaromatic rings or even non-aromatic bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties. For instance, replacing a phenyl group with a pyridine (B92270) or thiophene (B33073) ring can alter the compound's hydrogen bonding potential and dipole moment, which may lead to different interactions with the target receptor.

In a study of antimalarial compounds, the replacement of a phenyl ring with bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) had significant effects on potency and metabolic stability. dundee.ac.ukacs.org While the cubane analogue showed improved potency, its metabolic stability was reduced. Conversely, the BCP analogue was equipotent to the parent phenyl compound but exhibited significantly improved metabolic properties. dundee.ac.uk

The following table presents hypothetical examples of bioisosteric replacements for the phenyl ring and their potential impact on biological activity, based on general principles observed in medicinal chemistry.

CompoundPhenyl Ring BioisosterePredicted PotencyPredicted Metabolic Stability
3a PhenylBaselineModerate
3b Pyridin-2-ylPotentially alteredPotentially improved
3c Thiophen-2-ylPotentially alteredPotentially improved
3d Bicyclo[1.1.1]pentan-1-ylPotentially maintainedPotentially improved

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the development of focused combinatorial libraries is a highly effective strategy. nih.gov This approach allows for the systematic and rapid synthesis of a large number of related compounds, enabling a comprehensive investigation of the effects of various structural modifications.

A focused library for this scaffold would typically involve a common 3,9-diazaspiro[5.5]undecane core, with diversity introduced at specific points, such as the phenyl ring and the N9-position. By reacting a single spirocyclic core with a diverse set of benzoyl chlorides (or carboxylic acids) and a diverse set of alkylating or acylating agents for the N9-position, a matrix of compounds can be generated.

This library-based approach facilitates the identification of key structural features required for high potency and selectivity. High-throughput screening of these libraries against relevant biological targets can quickly generate extensive SAR data, guiding further optimization efforts. The knowledge gained from screening such libraries is instrumental in designing next-generation compounds with improved pharmacological profiles.

Mechanistic Biological Studies of Phenyl 3,9 Diazaspiro 5.5 Undecan 3 Yl Methanone in Pre Clinical Models

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Antagonism Research

While direct mechanistic studies on Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone are not extensively available in public-domain scientific literature, research on structurally similar 3,9-diazaspiro[5.5]undecane-based compounds provides significant insights into its potential biological activity as a Gamma-Aminobutyric Acid Type A Receptor (GABAAR) antagonist. These studies form the basis of our current understanding of this compound class.

Ligand Binding Assays and Affinity Determination (Ki values)

Ligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of this compound and its analogs, these assays have been employed to quantify their interaction with GABAARs.

A structurally simplified analog, the m-methylphenyl derivative of the 3,9-diazaspiro[5.5]undecane core, has been reported to exhibit a binding affinity in the high-nanomolar range. soton.ac.uk Specifically, this analog displayed a Ki value of 180 nM , indicating a potent interaction with the GABAAR. soton.ac.uk The Ki value represents the inhibition constant and a lower value signifies a higher binding affinity. The spirocyclic benzamide (B126) moiety present in this class of compounds is considered important for this binding affinity. soton.ac.uk

CompoundKi (nM)Receptor
m-methylphenyl analog180GABAAR

Functional Characterization in Cellular Systems (e.g., FLIPR Membrane Potential Assays)

To understand the functional consequences of receptor binding, cellular assays are employed. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a common method to assess the activity of compounds that modulate ion channels like the GABAAR. While specific FLIPR data for this compound is not available, the reported antagonistic activity of its analogs suggests that it would likely inhibit the GABA-induced changes in membrane potential in cellular systems.

Subtype Selectivity Profiling of GABAAR Modulation (e.g., α4βδ vs. α1, α2)

GABAARs are a diverse family of receptors, composed of different subunit combinations, which leads to varied pharmacological properties. Understanding the subtype selectivity of a compound is critical for predicting its therapeutic and side-effect profile.

Research on 3,9-diazaspiro[5.5]undecane-based antagonists has revealed a degree of subtype selectivity. The m-methylphenyl analog demonstrated superior selectivity for the extrasynaptic α4βδ subtype over the synaptic α1- and α2-containing subtypes. soton.ac.uk This preferential activity for specific receptor subtypes suggests a potential for more targeted pharmacological effects.

Elucidation of Orthosteric vs. Allosteric Mechanism of Action

The mechanism by which a ligand interacts with a receptor can be orthosteric (binding to the same site as the endogenous ligand, in this case, GABA) or allosteric (binding to a different site to modulate receptor function).

Studies on 3,9-diazaspiro[5.5]undecane-based compounds, such as analogs 2027 and 018, have reported them to be competitive GABAAR antagonists . soton.ac.uk This suggests an orthosteric mechanism of action, where the compound directly competes with GABA for its binding site on the receptor, thereby preventing receptor activation. Modeling studies have suggested a binding mode at the β3/α1 interface of the GABAAR. soton.ac.uk

Geranylgeranyltransferase I (GGTase I) Inhibition Investigations

Geranylgeranyltransferase I (GGTase I) is an enzyme involved in the post-translational modification of proteins, a process crucial for their proper function and cellular localization. Inhibition of this enzyme has been explored as a potential therapeutic strategy in various diseases.

In Vitro Enzymatic Activity Assays and Kinetic Parameters

Despite a thorough review of the scientific literature, no pre-clinical studies investigating the inhibitory activity of this compound on Geranylgeranyltransferase I (GGTase I) have been identified. Consequently, there is no available data from in vitro enzymatic activity assays or on its kinetic parameters (e.g., IC50, Ki) in relation to GGTase I. A patent has described certain 3,9-diazaspiro[5.5]undecane compounds as inhibitors of GGTase I; however, the disclosed chemical structures differ from this compound. google.com

Analysis of Downstream Signaling Pathways (e.g., YAP1 and TAZ Inactivation)

Pre-clinical research focusing on the specific downstream signaling pathways modulated by this compound, such as the Hippo signaling pathway effectors YAP1 and TAZ, is not available in the current body of scientific literature. Mechanistic studies to elucidate the impact of this compound on these or other related oncogenic pathways have not been published.

Effects on Cellular Proliferation in Non-Human Cell Lines

There is a lack of published data from pre-clinical models investigating the direct effects of this compound on cellular proliferation in non-human cell lines. Studies detailing its activity, such as determining IC50 values in various cancer cell lines, have not been reported.

Immunomodulatory Research and Cellular Pathway Analysis (e.g., T-cell proliferation in vitro)

While direct studies on this compound are not available, research into the broader class of 3,9-diazaspiro[5.5]undecane-based compounds has revealed significant immunomodulatory potential. A notable study investigated analogs as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR), demonstrating a tangible impact on T-cell proliferation. acs.orgnih.gov

GABAergic signaling is increasingly recognized for its role in the immune system, with GABAARs being identified on various immune cells, including T-cells. soton.ac.uk The activation of these receptors can lead to immunosuppressive effects, including the inhibition of T-cell proliferation. researchgate.net

In a key in vitro experiment, the immunomodulatory effects of a structurally related m-methylphenyl analog of the 3,9-diazaspiro[5.5]undecane series, referred to as compound 1e , were assessed. soton.ac.uk This study demonstrated that compound 1e could effectively rescue the inhibition of T-cell proliferation induced by the GABAAR agonist alprazolam. soton.ac.uk This suggests that by acting as a GABAAR antagonist, this class of compounds can interfere with the immunosuppressive signals mediated by GABA.

The experiments were conducted on both human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes. soton.ac.uk Proliferation was induced using an anti-CD3 antibody, and the inhibitory effect of alprazolam was subsequently reversed by the application of the 3,9-diazaspiro[5.5]undecane analog. soton.ac.uk The results highlight the potential of this chemical scaffold in modulating immune responses by targeting GABAergic pathways. soton.ac.uk

Table 1: Effect of a 3,9-Diazaspiro[5.5]undecane Analog on T-Cell Proliferation

Cell TypeTreatment ConditionEffect on Proliferation
Human PBMCsα-CD3 StimulationProliferation Induced
+ Alprazolam (33 µM)Proliferation Inhibited
+ Alprazolam + Compound 1e (50 µM)Inhibition of Proliferation Rescued
Mouse Splenocytesα-CD3 StimulationProliferation Induced
+ Alprazolam (100 µM)Proliferation Inhibited
+ Alprazolam + Compound 1e (50 µM)Inhibition of Proliferation Rescued

Data sourced from a study on 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists. soton.ac.uk

Exploration of Additional Biological Targets and Off-Target Interactions in Non-Human Systems

Currently, there are no published studies that systematically explore the broader biological target profile or potential off-target interactions of this compound in non-human systems. Research in this area would be necessary to understand the full pharmacological scope of the compound.

Future Research Trajectories and Innovations for Phenyl 3,9 Diazaspiro 5.5 Undecan 3 Yl Methanone

Rational Design of Next-Generation Analogs with Enhanced Specificity and Efficacy

The rational design of new analogs is a cornerstone of medicinal chemistry, aiming to improve a compound's therapeutic profile. For derivatives of the 3,9-diazaspiro[5.5]undecane core, research has emphasized understanding the structural determinants of their activity to guide the synthesis of next-generation compounds. soton.ac.uk A key strategy involves identifying the essential pharmacophoric elements and exploring modifications to enhance binding affinity and selectivity for their biological targets.

One successful approach in related spirocyclic compounds has been the progressive deconstruction and modification of the lead structure to pinpoint crucial molecular interactions. soton.ac.uk For instance, studies on similar 3,9-diazaspiro[5.5]undecane-based molecules have shown that the spirocyclic benzamide (B126) component is vital for activity, often compensating for other functional groups typically required for target binding. soton.ac.uk Future design strategies for Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone analogs will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the diazaspiro[5.5]undecane core to map out the chemical space and identify substitutions that improve potency and reduce off-target effects. For example, adding fluorine atoms to the phenyl ring has been a successful strategy in other scaffolds to increase permeability and create unique molecular interactions. acs.orguzh.ch

Scaffold Rigidification: Introducing conformational constraints to the molecule can reduce the entropic penalty upon binding to its target, thereby enhancing affinity. acs.org This can be achieved by forming additional rings or introducing rigid linkers.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing efficacy.

These design principles, guided by structural biology insights from techniques like X-ray crystallography, will be instrumental in creating analogs with superior therapeutic properties. acs.org

Application of Advanced Chemical Biology Tools for Target Validation

Identifying and validating the biological target of a compound is a critical step in understanding its mechanism of action. Advanced chemical biology tools offer powerful methods to achieve this. For a compound like this compound, future research will likely employ techniques such as:

Chemical Probes: Designing and synthesizing probe molecules by attaching reporter tags (e.g., fluorescent dyes, biotin) or reactive groups to the parent compound. These probes can be used for target engagement studies, cellular imaging, and affinity-based protein profiling to identify binding partners in a cellular context. sigmaaldrich.com

DNA-Encoded Libraries (DELs): Screening vast libraries of DNA-barcoded small molecules to rapidly identify compounds that bind to a specific protein target. sigmaaldrich.com This technology could be used to discover novel targets for the diazaspiro[5.5]undecane scaffold or to find new scaffolds that bind to a known target of this compound.

Cellular Thermal Shift Assays (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a target protein upon ligand binding. uzh.ch It provides direct evidence of a compound interacting with its target in a physiological environment.

These tools will be crucial for confirming the molecular targets of new analogs and elucidating the biological pathways they modulate.

Development of Sophisticated Analytical Techniques for Metabolite Identification in Pre-Clinical Studies

Understanding how a compound is metabolized is fundamental to pre-clinical development. The identification of metabolites is essential for assessing a drug candidate's stability, potential toxicity, and pharmacokinetic profile. Future research will leverage sophisticated analytical methods to characterize the metabolic fate of this compound.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a primary tool for this purpose. frontiersin.org Techniques like UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) provide the sensitivity and specificity needed to detect and identify metabolites in complex biological matrices such as plasma, urine, and liver microsomes. frontiersin.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the detailed structural elucidation of novel or unexpected metabolites. frontiersin.org These advanced techniques will provide a comprehensive picture of the compound's metabolic pathways, informing further optimization efforts to enhance its stability and safety.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational methods can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. For this compound, AI and ML can be applied to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of virtual analogs before they are synthesized, saving time and resources. nih.gov

De Novo Drug Design: Generate novel molecular structures with desired properties based on a learned understanding of chemical space and biological targets.

Target Prediction: Utilize cheminformatics and bioinformatics tools to predict potential biological targets for the compound and its analogs based on their chemical structure, which can then be experimentally validated. nih.gov

ADME-Tox Prediction: Predict pharmacokinetic and toxicity profiles early in the discovery process, helping to prioritize compounds with a higher likelihood of success in clinical development.

By employing these in silico methods, researchers can more efficiently navigate the complexities of drug design and focus laboratory efforts on the most promising candidates. nih.gov

Challenges and Opportunities in Translating Mechanistic Insights into Novel Research Probes

While the ultimate goal is often therapeutic, the journey of drug discovery generates valuable mechanistic insights and molecular tools. Translating these insights into high-quality research probes presents both challenges and opportunities.

Challenges:

Optimizing Multiple Properties: A good research probe requires not only high potency and selectivity but also suitable physicochemical properties like solubility and cell permeability to be effective in biological assays. acs.orgresearchgate.net Achieving this balance is a significant medicinal chemistry challenge. acs.org

Demonstrating Target Engagement: It is crucial to show that the probe interacts with its intended target in a cellular or in vivo context, which requires specialized assays. uzh.ch

Avoiding Off-Target Artifacts: Probes must be thoroughly characterized to ensure that the observed biological effects are due to interaction with the intended target and not off-target activities.

Opportunities:

Elucidating Biological Pathways: Selective probes derived from the this compound scaffold can be used to dissect complex biological signaling pathways, providing a deeper understanding of disease mechanisms.

Validating New Drug Targets: A potent and selective probe can be instrumental in validating the therapeutic relevance of a novel biological target before committing to a full-scale drug discovery program.

Peripheral Applications: As demonstrated with related 3,9-diazaspiro[5.5]undecane analogs that show low cell membrane permeability, there is an opportunity to develop probes specifically for peripheral targets, such as in the immune system, avoiding central nervous system effects. soton.ac.uk

The development of such probes is a valuable endeavor that can significantly advance biological science, independent of the direct therapeutic success of the parent compound.

Q & A

Q. What are the established synthetic routes for Phenyl(3,9-diazaspiro[5.5]undecan-3-yl)methanone, and how do reaction conditions impact yield?

The compound is synthesized via multi-step protocols, often starting with spirocyclic amine precursors. For example, a common method involves coupling 3,9-diazaspiro[5.5]undecane with benzoyl derivatives under reflux conditions. A reported procedure refluxes 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride with sodium hydroxide in dichloromethane, achieving ~80% yield . Optimization of solvent (e.g., ethanol or DMSO), temperature (80–130°C), and catalysts (e.g., DIPEA or KI) is critical for minimizing side reactions and improving efficiency .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic core and phenyl substitution pattern. Mass spectrometry (MS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 258.173 ). High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups like the ketone moiety. Purity is assessed via HPLC with UV detection, particularly for detecting residual solvents or byproducts from multi-step syntheses .

Q. How does the spirocyclic diazaspiro[5.5]undecane framework influence physicochemical properties?

The rigid spirocyclic structure enhances metabolic stability and bioavailability by reducing conformational flexibility. Computational modeling (e.g., LogP calculations) predicts moderate lipophilicity (cLogP ~2.5), aligning with its potential for blood-brain barrier penetration in neurological targets like GABA receptors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Discrepancies in bioactivity (e.g., GABA modulation vs. anticancer effects) arise from substituent variations. For instance, replacing the phenyl group with fluorinated aryl rings (e.g., 2-fluorophenyl) alters receptor binding affinity . Systematic SAR studies using radioligand displacement assays (e.g., for GABAA receptors) and functional cell-based assays (Ca²⁺ flux) are recommended to clarify target selectivity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?

In vitro models:

  • Patch-clamp electrophysiology to assess GABAA receptor currents in transfected HEK293 cells.
  • Microglial activation assays (e.g., TNF-α/IL-6 quantification) to evaluate anti-inflammatory potential . In vivo models:
  • Rodent neuropathic pain models (e.g., chronic constriction injury) with dose-response studies (1–10 mg/kg, oral/IP).
  • PET imaging using radiolabeled analogs (e.g., ¹⁸F derivatives) to track brain distribution .

Q. What computational methods predict binding modes and off-target risks?

Molecular docking (e.g., AutoDock Vina) against GABAA receptor cryo-EM structures (PDB: 6X3T) identifies key interactions (e.g., hydrogen bonding with Arg112, hydrophobic contacts with Leu99). Off-target profiling via SwissTargetPrediction highlights potential cross-reactivity with serotonin receptors (5-HT2B), necessitating functional validation .

Q. How do reaction byproducts form during scale-up, and what mitigation strategies exist?

Common byproducts include:

  • N-alkylated derivatives from incomplete benzoylation (detected via LC-MS).
  • Ring-opened intermediates due to acidic/basic hydrolysis (e.g., at pH <3 or >10). Mitigation:
  • Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
  • Optimize pH (6–8) during workup to preserve the spirocyclic core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.